Cas no 851944-23-5 (N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- AB00670058-01
- AKOS024589904
- F0636-0125
- N-(2,4-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 851944-23-5
-
- インチ: 1S/C13H7Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
- InChIKey: FXFCNEQDSWHXKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1NC(C1=CN=C2N(C=CS2)C1=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 338.9636030g/mol
- どういたいしつりょう: 338.9636030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0636-0125-30mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-20μmol |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-50mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-40mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-25mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-1mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-10mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-5μmol |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-3mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0636-0125-15mg |
N-(2,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-23-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamideに関する追加情報
Recent Advances in the Study of N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide (CAS: 851944-23-5)
The compound N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide (CAS: 851944-23-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazolopyrimidine scaffold, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its potential applications in targeted therapy.
One of the key findings in recent literature is the compound's potent inhibitory activity against specific protein kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These kinases play critical roles in cell cycle regulation and signal transduction, making them attractive targets for cancer treatment. In vitro and in vivo studies have shown that N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colorectal cancers.
Further research has also explored the structural modifications of this compound to enhance its bioavailability and reduce off-target effects. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of novel derivatives with improved solubility and metabolic stability. These derivatives retained the core thiazolopyrimidine structure while incorporating functional groups that enhance their interaction with the target kinases. Molecular docking studies have provided insights into the binding modes of these derivatives, revealing key interactions with the ATP-binding sites of the kinases.
In addition to its anticancer properties, N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide has also been investigated for its potential in treating inflammatory and autoimmune diseases. Preliminary data suggest that the compound modulates the activity of immune-related kinases, such as Janus kinases (JAKs), which are implicated in the pathogenesis of rheumatoid arthritis and other inflammatory conditions. These findings open new avenues for the development of multi-targeted therapies.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as drug resistance, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research aims to optimize the compound's therapeutic index through combination therapies and nanotechnology-based delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this molecule into a viable clinical candidate.
In conclusion, N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide (CAS: 851944-23-5) represents a promising scaffold for the development of novel kinase inhibitors with broad therapeutic applications. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be crucial for realizing its full potential in the treatment of cancer and other diseases.
851944-23-5 (N-(2,4-dichlorophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide) 関連製品
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 239463-74-2(Ethoxy Silodosin)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)



